molecular formula C17H13N3O3S B2605935 N-(4-(indoline-1-carbonyl)oxazol-2-yl)thiophene-2-carboxamide CAS No. 1286721-45-6

N-(4-(indoline-1-carbonyl)oxazol-2-yl)thiophene-2-carboxamide

Cat. No. B2605935
CAS RN: 1286721-45-6
M. Wt: 339.37
InChI Key: OEBANYCIIUMUAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(indoline-1-carbonyl)oxazol-2-yl)thiophene-2-carboxamide, also known as ITIC, is a small molecule organic semiconductor that has gained significant interest in the scientific community due to its unique electronic properties. ITIC is a p-type semiconductor with a low bandgap, making it suitable for use in organic photovoltaic devices.

Scientific Research Applications

  • Monoamine Oxidase Inhibitors : Indazole- and indole-carboxamides have been identified as potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B). These compounds, easily accessible through standard synthetic procedures, show high potency and selectivity, providing insights into potential applications in neurodegenerative and psychiatric disorders (Tzvetkov et al., 2014).

  • Synthesis of Bisindole Compounds : N-acyl oxazolidinones of N-benzyl 2-indolecarboxylic acids, when treated with samarium diiodide, lead to the formation of indole dimer products. These compounds, including unsymmetrical and symmetrical dimers, demonstrate a novel pathway for creating bisindole compounds, which could have implications in organic synthesis and medicinal chemistry (Lindsay et al., 2007).

  • Potential Antipsychotic Agents : Heterocyclic analogues of 1192U90, including various heterocyclic carboxamides (such as indole- and thiophenecarboxamides), have been explored as potential antipsychotic agents. They show promising in vitro and in vivo activities, indicating potential applications in treating psychiatric disorders (Norman et al., 1996).

  • Activated Carboxylates in Organic Synthesis : Oxazoles are useful as masked forms of activated carboxylic acids in organic synthesis. They form triamides on reaction with singlet oxygen, which can be utilized for synthesizing various compounds, including macrolides like recifeiolide and curvularin (Wasserman et al., 1981).

  • Diastereoenriched Oxazolo[5,4-b]indoles Synthesis : An eco-friendly approach for synthesizing diverse and functionalized oxazolo[5,4-b]indoles has been developed. This method involves microwave-assisted transformations in ethanol, enabling catalyst-free multicomponent bicyclizations to build functional N,O-heterocycles (Wang et al., 2017).

Mechanism of Action

    Target of action

    Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These compounds are helpful in developing new useful derivatives .

    Mode of action

    The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

    Biochemical pathways

    Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities affect a variety of biochemical pathways.

    Result of action

    The molecular and cellular effects of indole derivatives depend on their specific biological activities. For example, some indole derivatives have been reported as antiviral agents .

properties

IUPAC Name

N-[4-(2,3-dihydroindole-1-carbonyl)-1,3-oxazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c21-15(14-6-3-9-24-14)19-17-18-12(10-23-17)16(22)20-8-7-11-4-1-2-5-13(11)20/h1-6,9-10H,7-8H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBANYCIIUMUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=COC(=N3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.